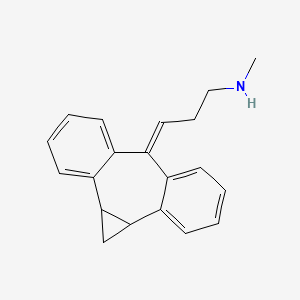
Octriptyline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octriptyline is a tricyclic antidepressant (TCA) that was never marketed. It is known by its IUPAC name, N-methyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenylidene)propan-1-amine. The compound has a molecular formula of C20H21N and a molar mass of 275.395 g·mol−1 . This compound belongs to the class of dibenzocycloheptene compounds .
Preparation Methods
The synthesis of octriptyline involves several steps, starting from the appropriate dibenzocycloheptene precursorThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization and subsequent functionalization steps .
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Octriptyline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives. Common reagents for this reaction include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction results in secondary amines .
Scientific Research Applications
Chemistry: As a tricyclic compound, octriptyline serves as a model for studying the reactivity and properties of similar structures.
Biology: Research has explored the effects of this compound on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Although never marketed, this compound has been investigated for its potential antidepressant effects and its ability to modulate neurotransmitter levels.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes
Mechanism of Action
The mechanism of action of octriptyline involves the inhibition of the reuptake of neurotransmitters such as norepinephrine and serotonin. By blocking the reuptake transporters, this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their effects on the postsynaptic receptors. This mechanism is similar to that of other tricyclic antidepressants .
Comparison with Similar Compounds
Octriptyline can be compared to other tricyclic antidepressants such as amitriptyline and nortriptyline. While all these compounds share a similar tricyclic core structure, this compound is unique in its specific arrangement of the tetracyclic ring system. This structural difference may contribute to variations in their pharmacological profiles and therapeutic effects .
Similar compounds include:
Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action.
Nortriptyline: The active metabolite of amitriptyline, also used as an antidepressant.
Imipramine: A tricyclic antidepressant with a slightly different ring structure but similar pharmacological effects
Properties
Molecular Formula |
C20H21N |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-methyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenylidene)propan-1-amine |
InChI |
InChI=1S/C20H21N/c1-21-12-6-11-16-14-7-2-4-9-17(14)19-13-20(19)18-10-5-3-8-15(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3 |
InChI Key |
MILRTYCRJIRPKY-UHFFFAOYSA-N |
SMILES |
CNCCC=C1C2=CC=CC=C2C3CC3C4=CC=CC=C41 |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2C3CC3C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















